3-[(2-methylbenzyl)sulfanyl]-1-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile
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Overview
Description
3-[(2-Methylbenzyl)sulfanyl]-1-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile is a complex organic compound characterized by its sulfur and nitrogen-containing heterocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Methylbenzyl)sulfanyl]-1-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile typically involves multiple steps, starting with the construction of the cyclopenta[c]pyridine core. One common approach is the cyclization of a suitable precursor containing the phenyl and sulfur groups under specific conditions, such as heating in the presence of a catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to maintain consistency and safety.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Conversion of the sulfur atom to a sulfoxide or sulfone.
Reduction: : Reduction of the nitrile group to an amine.
Substitution: : Replacement of the sulfur atom with other functional groups.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: : Using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: : Using nucleophiles or electrophiles under appropriate conditions.
Major Products Formed
Oxidation: : 3-[(2-Methylbenzyl)sulfoxide]-1-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile or 3-[(2-Methylbenzyl)sulfone]-1-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile.
Reduction: : 3-[(2-Methylbenzyl)sulfanyl]-1-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-amine.
Substitution: : Various derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology
Biologically, this compound has shown potential in various assays, including antimicrobial, antiviral, and anticancer activities. Its sulfur atom plays a crucial role in interacting with biological targets.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. The presence of the phenyl and nitrile groups suggests possible interactions with biological receptors and enzymes, making it a candidate for drug development.
Industry
In industry, this compound could be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which 3-[(2-Methylbenzyl)sulfanyl]-1-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile exerts its effects involves interactions with specific molecular targets. The phenyl group may interact with aromatic amino acids in proteins, while the nitrile group could form hydrogen bonds with biological molecules. The sulfur atom may participate in redox reactions, contributing to the compound's biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzyl sulfanyl derivatives: : Similar compounds with variations in the substituents on the benzyl or phenyl rings.
Cyclopenta[c]pyridine derivatives: : Compounds with different heterocyclic structures or functional groups.
Uniqueness
What sets 3-[(2-Methylbenzyl)sulfanyl]-1-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile apart is its specific combination of sulfur and nitrogen atoms within the cyclopenta[c]pyridine ring, which provides unique chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
3-[(2-methylphenyl)methylsulfanyl]-1-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2S/c1-16-8-5-6-11-18(16)15-26-23-21(14-24)19-12-7-13-20(19)22(25-23)17-9-3-2-4-10-17/h2-6,8-11H,7,12-13,15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOEJTZVZFGETNJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=C(C3=C(CCC3)C(=N2)C4=CC=CC=C4)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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